Product packaging for Boc-3-aminothiophene-2-carboxylic acid(Cat. No.:CAS No. 101537-64-8)

Boc-3-aminothiophene-2-carboxylic acid

Cat. No.: B010194
CAS No.: 101537-64-8
M. Wt: 243.28 g/mol
InChI Key: QAXIGPOUDYLWDU-UHFFFAOYSA-N
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Description

Boc-3-aminothiophene-2-carboxylic acid (CAS 101537-64-8) is a high-value heterocyclic building block extensively employed in organic synthesis and pharmaceutical research. This compound features a tert-butyloxycarbonyl (Boc) protected amine on the thiophene ring, a key protecting group that confers stability during synthetic transformations and is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). Its primary application lies as a crucial intermediate in the development of novel active compounds, particularly in the realm of neurological disorder therapeutics. With a molecular formula of C 10 H 13 NO 4 S and a molecular weight of 243.28 g/mol, this pale beige to green crystalline powder exhibits a melting point of approximately 168°C. Researchers utilize this reagent in material science for creating specialized polymers and in agricultural chemistry for developing advanced agrochemicals. The Boc-protected amine is stable to base and catalytic hydrogenation, making it orthogonal to other common protecting groups like Fmoc and Cbz, thus allowing for complex multi-step synthesis strategies. Handling and Storage: For optimal stability, store sealed in a dry environment in a freezer at -20°C and keep in a dark place. The compound has limited solubility, dissolving slightly in DMSO and Ethyl Acetate. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4S B010194 Boc-3-aminothiophene-2-carboxylic acid CAS No. 101537-64-8

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-6-4-5-16-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXIGPOUDYLWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373527
Record name 3-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101537-64-8
Record name 3-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butoxycarbonylamino)thiophene-2-carboxylic Acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-3-aminothiophene-2-carboxylic acid can be synthesized through various synthetic routes. The reaction conditions typically involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA) in an organic solvent such as dichloromethane (DCM) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Scientific Research Applications

Organic Synthesis

Boc-3-aminothiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules, facilitating the development of novel compounds with potential applications across multiple fields such as pharmaceuticals and materials science .

Pharmaceutical Development

This compound is particularly valuable in pharmaceutical research. It acts as an intermediate in the synthesis of various drug candidates, especially those targeting neurological disorders . Its unique structural features allow for modifications that can enhance biological activity or specificity towards certain molecular targets.

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. This research provides insights that could lead to breakthroughs in understanding complex biological systems and developing new therapeutic strategies .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of specialized materials such as polymers and coatings. These materials can exhibit enhanced performance characteristics due to the incorporation of thiophene derivatives .

Agricultural Chemistry

Emerging research explores the use of this compound in agricultural chemistry, particularly in developing environmentally friendly agrochemicals. Its potential role in pest control solutions highlights its versatility beyond traditional chemical applications .

Case Study 1: Drug Development

A study published in Bioorganic & Medicinal Chemistry highlighted the use of this compound as an intermediate for synthesizing novel compounds aimed at treating neurological disorders. The research demonstrated that derivatives of this compound exhibited promising activity against specific targets involved in neurodegenerative diseases.

Case Study 2: Enzyme Interaction Studies

Research conducted at a leading biochemistry laboratory utilized this compound to explore its interactions with various enzymes involved in metabolic pathways. The findings suggested that modifications to the compound could enhance its efficacy as an enzyme inhibitor, potentially leading to new therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Variations

Boc-3-aminothiophene-2-carboxamide (PI-22486)
  • Molecular formula : C₁₀H₁₄N₂O₃S
  • Molecular weight : 242.29 g/mol .
  • Key difference : Replacement of the carboxylic acid (-COOH) with a carboxamide (-CONH₂) group.
  • Implications: Reduced acidity compared to the carboxylic acid derivative. Applications: Intermediate in kinase inhibitor synthesis .
Thiophene-2-carboxylic Acid (1-(Benzyl-methyl-amino)-2,2,2-trichloro-ethyl)-amide (R488143)
  • Molecular formula : C₁₅H₁₅Cl₃N₂OS
  • Key features: Trichloroethyl and benzyl-methyl-amino substituents .
  • Implications :
    • Increased steric bulk alters reactivity in nucleophilic substitutions.
    • Chlorine atoms may enhance lipophilicity, affecting membrane permeability in drug candidates.
Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic Acid
  • Molecular formula: C₁₃H₂₁NO₄
  • Molecular weight : 255.31 g/mol .
  • Key difference : Bicyclic scaffold replaces the thiophene ring.
  • Implications :
    • Conformational rigidity influences binding to biological targets.
    • Reduced aromaticity compared to thiophene derivatives, altering electronic properties in catalysis .

Physicochemical Properties Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Features
Boc-3-aminothiophene-2-carboxylic acid 101537-64-8 C₁₀H₁₃NO₄S 243.28 168 Slight in DMSO, ethyl acetate Boc protection, thiophene ring
Boc-3-aminothiophene-2-carboxamide Not available C₁₀H₁₄N₂O₃S 242.29 Not reported Likely higher in polar solvents Amide functional group
R488143 Not available C₁₅H₁₅Cl₃N₂OS ~385.7 Not reported Not reported Trichloroethyl substituent
Boc-3-exo-aminobicycloheptane-2-carboxylic acid 1212373-01-7 C₁₃H₂₁NO₄ 255.31 Not reported Not reported Bicyclic structure

Biological Activity

Boc-3-aminothiophene-2-carboxylic acid (Boc-3-ATC) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties, synthesis, and applications of Boc-3-ATC, supported by case studies and research findings.

Boc-3-ATC has the molecular formula C10H13NO4SC_{10}H_{13}NO_4S and a molecular weight of approximately 243.28 g/mol. The compound features a thiophene ring substituted with an amino group and a carboxylic acid functional group, with a tert-butyloxycarbonyl (Boc) protecting group enhancing its stability and reactivity in various chemical reactions.

Biological Activities

Research indicates that Boc-3-ATC exhibits several biological activities, particularly as a scaffold for developing pharmaceutical agents. Compounds containing thiophene rings are known for their diverse biological properties, including:

  • Antimicrobial Activity : Thiophene derivatives have shown promise against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that aminothiophenes can modulate inflammatory pathways.
  • Anticancer Properties : Certain derivatives have been identified to inhibit cancer cell proliferation.

The mechanism of action for Boc-3-ATC involves interaction with specific biological targets, such as enzymes or receptors implicated in disease pathways. Preliminary studies suggest that derivatives may influence signaling pathways relevant to cancer and inflammation, making them potential candidates for therapeutic development .

Synthesis and Derivatives

Boc-3-ATC can be synthesized through several methods, often involving di-tert-butyl dicarbonate (Boc2O) and bases like triethylamine in organic solvents such as dichloromethane (DCM). The synthesis typically includes:

  • Protection of the amino group.
  • Carboxylation of the thiophene ring.
  • Purification through recrystallization or chromatography.

The versatility of Boc-3-ATC allows it to serve as a precursor for various biologically active compounds.

Study on Antiangiogenic Properties

A notable study evaluated 60 new analogues based on 3-aminothiophene-2-carboxylic acid, which resulted in the identification of six novel molecules with antiangiogenic properties. These compounds were tested using a zebrafish model to quantify their activity, demonstrating significant inhibition of blood vessel formation in tumor models .

Analgesic Activity Evaluation

Another study focused on the analgesic activity of derivatives related to thiophene compounds. Using the "hot plate" method on mice, some derivatives exhibited analgesic effects that surpassed those of standard analgesics like metamizole. This suggests potential applications in pain management therapies .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of Boc-3-ATC compared to similar compounds:

Compound NameStructure FeaturesUnique Properties
This compound Amino group, carboxylic acid, thiophene ringPotential scaffold for drug development
3-Aminothiophene Amino group and thiopheneKnown for antimicrobial properties
2-Carboxythiophene Carboxylic acid at position 2Exhibits different reactivity patterns
Boc-Protected 4-Amino-Thiophenol Amino group and phenolic structurePotential antioxidant activity

The unique combination of functional groups in Boc-3-ATC enhances its reactivity and biological potential compared to these related compounds .

Q & A

Q. What statistical methods are suitable for analyzing batch-to-batch variability in this compound synthesis?

  • Approach : Apply ANOVA to compare yields/purity across batches. Investigate outliers via residual analysis to identify contamination or procedural errors .

Application in Drug Discovery

Q. How is this compound utilized in peptide-mimetic drug design?

  • Role : The thiophene ring mimics phenylalanine/tryptophan side chains, enhancing metabolic stability.
  • Case Study : Derivatives like (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides show protease resistance and improved bioavailability in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Boc-3-aminothiophene-2-carboxylic acid
Reactant of Route 2
Boc-3-aminothiophene-2-carboxylic acid

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